molecular formula C6H12ClN B7919666 (S)-3-Chloro-1-methyl-piperidine

(S)-3-Chloro-1-methyl-piperidine

Cat. No.: B7919666
M. Wt: 133.62 g/mol
InChI Key: NISITZDNUGPQFO-LURJTMIESA-N
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Description

(S)-3-Chloro-1-methyl-piperidine is a chiral piperidine derivative with a chlorine substituent at position 3 and a methyl group at the nitrogen atom (position 1). Its molecular formula is C₆H₁₂ClN, with a molar mass of 133.62 g/mol (calculated). The (S)-configuration at the stereocenter (C3) influences its interactions in chiral environments, making it relevant in asymmetric synthesis and medicinal chemistry. Piperidines are saturated six-membered heterocycles with one nitrogen atom, often utilized as building blocks in pharmaceuticals due to their conformational flexibility and bioavailability .

The chloro group at C3 enhances reactivity, while the methyl group at N1 modulates basicity and steric effects.

Properties

IUPAC Name

(3S)-3-chloro-1-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISITZDNUGPQFO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Chloro-1-methyl-piperidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine.

    Chlorination: The piperidine is chlorinated at the third position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Methylation: The chlorinated intermediate is then methylated at the first position using methyl iodide or methyl bromide in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Chloro-1-methyl-piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are utilized.

Major Products Formed

    Nucleophilic Substitution: Products include substituted piperidines with various functional groups.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include reduced piperidines and hydrocarbons.

Scientific Research Applications

Synthesis Overview

The synthesis of (S)-3-Chloro-1-methyl-piperidine typically involves chlorination of piperidine followed by methylation. The general steps include:

  • Chlorination : Using reagents like thionyl chloride.
  • Methylation : Utilizing methyl iodide in the presence of a base such as sodium hydride.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting the central nervous system. Its derivatives have shown potential in treating neurodegenerative diseases and various cancers.

  • Neurodegenerative Diseases : It interacts with acetylcholinesterase (AChE), which is relevant for cognitive enhancement in Alzheimer's disease models.
  • Cancer Treatment : Studies indicate cytotoxic effects against multiple myeloma and leukemia cell lines, demonstrating its role as an anticancer agent .

Organic Synthesis

This compound acts as a building block for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in creating diverse chemical entities.

Biological Studies

This compound is utilized in enzyme inhibition studies and receptor binding assays. Its ability to modulate neurotransmitter systems has implications for understanding neurological disorders.

Research indicates that this compound exhibits significant biological activities:

  • Neurotransmitter Interaction : Potential effects on neurotransmitter systems relevant to neurological disorders.
  • Enzyme Inhibition : Inhibits enzymes involved in metabolic processes, affecting cell signaling pathways.

Neuropharmacological Effects

Studies have demonstrated that this compound derivatives can enhance cognitive functions in animal models of Alzheimer's disease by inhibiting AChE activity.

Anticancer Activity

Recent research highlighted that synthetic derivatives of this compound showed strong anticancer efficacy against various cell lines, including:

  • Multiple Myeloma (H929)
  • Acute Myeloid Leukemia (MV411)

These studies suggest that certain derivatives stimulate transcriptional upregulation of p53 and Bax, leading to apoptosis induction .

Mechanism of Action

The mechanism of action of (S)-3-Chloro-1-methyl-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) pKa Key Features
This compound 3-Cl, 1-Me C₆H₁₂ClN 133.62 ~11* Chiral, reactive chloro group
1-(2-Chloroacetyl)-3-methyl-2,6-bis(aryl)piperidine-4-one 1-ClCOCH₂, 3-Me, 2,6-aryl C₂₆H₂₉ClNO₇ 503.96 N/A Aryl groups enhance bioactivity
(S)-1-ethylpiperidin-3-amine dihydrogen chloride 1-Et, 3-NH₂ C₇H₁₆N₂ 128.22 11.06 High basicity, ethyl substituent

*Estimated based on piperidine’s typical pKa (~11).

Research Findings

  • Substituent Position : Chloro at C3 in the target compound offers a balance between reactivity (for further derivatization) and stability, unlike C2/C6 substituents in ’s compound, which enhance steric effects .
  • Stereochemistry : The (S)-configuration may influence enantioselective binding in chiral environments, a critical factor in drug efficacy.
  • Halogen Effects : Chlorine’s electronegativity modulates electron density, affecting interactions in biological systems compared to bromine or fluorine .

Biological Activity

(S)-3-Chloro-1-methyl-piperidine is a piperidine derivative with significant implications in medicinal chemistry and biological research. This compound's structural characteristics enable various biological activities, particularly in the fields of neuropharmacology and cancer treatment. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a chlorine atom and a methyl group. This configuration is crucial for its interaction with biological targets, including enzymes and receptors.

  • Molecular Formula : C₆H₈ClN
  • Molecular Weight : 133.59 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. The compound can act as an inhibitor or modulator, influencing various biochemical pathways:

  • Neurotransmitter Interaction : It has been studied for its potential effects on neurotransmitter systems relevant to neurological disorders such as Alzheimer's disease and Parkinson's disease .
  • Enzyme Inhibition : Research indicates that it may inhibit enzymes involved in critical metabolic processes, thereby affecting cell signaling pathways .

Medicinal Chemistry Applications

This compound serves as an intermediate in synthesizing pharmaceutical compounds targeting the central nervous system. Its derivatives have shown promising results in treating various conditions, including:

  • Neurodegenerative Diseases : The compound's interaction with acetylcholinesterase (AChE) has been linked to cognitive enhancement in models of Alzheimer's disease .
  • Cancer Treatment : Studies have demonstrated cytotoxic effects against various cancer cell lines, including myeloma and leukemia .

Case Studies

  • Neuropharmacological Effects :
    • A study investigated the effects of this compound on cognitive function in mouse models of Alzheimer's disease. Results indicated significant improvements in memory retention associated with AChE inhibition .
  • Anticancer Activity :
    • Research on piperidine derivatives, including this compound, revealed their ability to induce apoptosis in cancer cells through the inhibition of the JAK/STAT signaling pathway. Molecular docking studies suggested strong interactions with target proteins involved in cell proliferation .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget/MechanismReference
This compoundNeuropharmacologicalAChE Inhibition
Piperidine Derivative XAnticancerJAK/STAT Pathway Inhibition
Piperidine Derivative YAntimicrobialEnzyme Inhibition

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